4-acetamido-3-methylbenzoic acid 4-acetamido-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 37901-92-1
VCID: VC2007583
InChI: InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
SMILES: CC1=C(C=CC(=C1)C(=O)O)NC(=O)C
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

4-acetamido-3-methylbenzoic acid

CAS No.: 37901-92-1

Cat. No.: VC2007583

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

4-acetamido-3-methylbenzoic acid - 37901-92-1

Specification

CAS No. 37901-92-1
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 4-acetamido-3-methylbenzoic acid
Standard InChI InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Standard InChI Key WCQSEJSRAJSUSS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)NC(=O)C
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)NC(=O)C

Introduction

Basic Information and Structural Characteristics

4-Acetamido-3-methylbenzoic acid is an aromatic compound characterized by a benzoic acid core with an acetamido group at the para position (C-4) and a methyl substituent at the meta position (C-3). The compound has several alternative names in chemical nomenclature:

IdentifierDescription
IUPAC Name4-acetamido-3-methylbenzoic acid
Synonyms4-(acetylamino)-3-methylbenzoic acid, Benzoic acid, 4-(acetylamino)-3-methyl-, 4-acetamido-m-toluic acid
CAS Registry Number37901-92-1
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol
InChIInChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
SMILESCC1=C(C=CC(=C1)C(=O)O)NC(=O)C

The compound features a carboxylic acid group that provides acidic properties, an acetamido group capable of hydrogen bonding, and a methyl group that influences the electron density distribution within the aromatic ring .

Physical and Chemical Properties

Physical Properties

The physical properties of 4-acetamido-3-methylbenzoic acid are crucial for understanding its behavior in various chemical environments and for designing efficient purification methods. The compound exists as a solid at room temperature with the following key properties:

PropertyValueNote
Physical StateSolid at room temperature
AppearanceTypically white to off-white crystalline powder
Melting Point114-116°CLiterature value
Boiling Point411.0±33.0°CPredicted value
Density1.276±0.06 g/cm³Predicted value
SolubilityLimited water solubility, more soluble in polar organic solvents

It should be noted that there is some discrepancy in the literature regarding the melting point, with one synthesis reporting a higher melting point of 237-239°C . This variance might be attributed to differences in crystal purity or polymorphic forms.

Synthesis Methods

Synthesis from 4-Amino-3-methylbenzoic Acid

The most commonly reported synthesis route for 4-acetamido-3-methylbenzoic acid involves the acetylation of 4-amino-3-methylbenzoic acid. A detailed synthetic procedure has been documented in the literature:

  • Triethylamine (25.09 mL, 180 mmol) is added dropwise to 4-amino-3-methylbenzoic acid (9 g, 60 mmol) dissolved in dichloromethane (100 mL).

  • After 0.5 hours of stirring, acetic anhydride is slowly added to the mixture.

  • The reaction mixture is vigorously stirred at room temperature for 3 days.

  • The solvent is removed by evaporation, and the residue is redissolved in 1 M hydrochloric acid (50 mL) and water (100 mL).

  • Light-pink crystals form overnight, which are filtered and collected.

  • The reported yield is 93%, with a melting point of 237-239°C .

This method provides a high-yield synthesis pathway that can be employed for laboratory-scale preparation of the compound.

Analysis and Characterization

The synthesized 4-acetamido-3-methylbenzoic acid can be characterized using various analytical techniques:

Analytical TechniqueReported Data
IR (KBr cm⁻¹)3270, 1662, 1522, 1422, 1279
¹H NMR (DMSO-d₆)δ12.79 (s, 1H), 9.40 (s, 1H), 7.78 (s, 1H), 7.73 (s, 2H), 2.27 (s, 3H), 2.11 (s, 3H)
Mass SpectrometryESI: m/z = 386.7 [M+H]⁺ (double)

These spectroscopic data confirm the structure of the synthesized compound and can be used for quality control in production processes .

Applications in Pharmaceutical Research

Role in NSAID Development

4-Acetamido-3-methylbenzoic acid is utilized primarily in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly those targeting inflammation and pain. The compound plays a significant role in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) due to its structural properties .

The acetamido and carboxylic acid functionalities provide key pharmacophoric elements that can be modified or incorporated into more complex molecules with anti-inflammatory activity. These structural features allow for interactions with relevant biological targets involved in the inflammatory cascade.

PTP1B Inhibition Studies

One of the most significant applications of 4-acetamido-3-methylbenzoic acid derivatives is in the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has emerged as a promising target for the treatment of type 2 diabetes and obesity.

Research has shown that novel derivatives of 4-acetamido-3-methylbenzoic acid demonstrate inhibitory activity against PTP1B. For example, compounds such as 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid (IC₅₀ 8.2 μM) and 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (IC₅₀ 8.3 μM) have shown promising activity in inhibiting this enzyme .

Molecular modeling studies have provided insights into the binding mode of these derivatives within the active site of PTP1B, facilitating structure-based drug design approaches for developing more potent inhibitors .

Other Therapeutic Applications

Beyond its role in NSAID development and PTP1B inhibition, 4-acetamido-3-methylbenzoic acid is used in organic synthesis for creating complex molecules with diverse therapeutic applications. Its derivatives are explored for their potential in treating various medical conditions, making it a valuable compound in medicinal chemistry research .

The compound's versatility stems from its ability to be derivatized at multiple positions:

  • The carboxylic acid group can be converted to esters, amides, or other functional groups

  • The acetamido group can be modified or hydrolyzed to reveal the amine

  • The aromatic ring can undergo various substitution reactions

These modification possibilities make 4-acetamido-3-methylbenzoic acid a valuable scaffold for the development of compound libraries in drug discovery programs.

Metabolism and Biochemistry

Interestingly, 4-acetamido-3-methylbenzoic acid has been identified as a human metabolite of 4-amino-3-methylbenzoic acid. This metabolic relationship indicates that the compound is involved in acetylation pathways in human biochemistry . The acetylation of aromatic amines is a common detoxification process in mammals, suggesting that 4-acetamido-3-methylbenzoic acid may represent a less toxic form of its amino precursor.

This metabolic information may be relevant for toxicological studies and for understanding the pharmacokinetic properties of drugs containing similar structural motifs.

ParameterRecommendation
Storage TemperatureRoom temperature
Storage ConditionDry and sealed container
StabilityStable under normal conditions
Safety ConsiderationsMay cause irritation to eyes, skin, and respiratory system
Hazard ClassificationGHS07 (Warning)
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501

These storage and handling recommendations ensure the compound's stability and minimize potential health risks associated with its use in laboratory or industrial settings .

SizeAvailabilityPrice RangePurity
1.000 g10-20 days€34.55≥95%
5.000 g10-20 days€68.87≥95%

These pricing data are indicative and may vary depending on the supplier, purity grade, and quantity ordered . The compound is typically available in research-grade quality suitable for laboratory use in synthetic organic chemistry and drug discovery applications.

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